![molecular formula C11H15Cl2N B1331159 Benzenemethanamine, N-butyl-3,4-dichloro- CAS No. 60509-37-7](/img/structure/B1331159.png)
Benzenemethanamine, N-butyl-3,4-dichloro-
Overview
Description
Synthesis Analysis
The synthesis of organometallic compounds related to benzenemethanamine can be complex, involving the use of metalation agents. In the first paper, the metalation of benzene is achieved using n-butyllithium in combination with N,N,N',N'-tetramethylethylenediamine, which could be a relevant method for introducing lithium into a benzenemethanamine derivative . This process is optimized in hexane and ethyl ether solutions, and the resulting phenyllithium is used to synthesize a variety of organometallic products. Although benzenemethanamine, N-butyl-3,4-dichloro- is not specifically mentioned, the methodology could potentially be applied to its synthesis.
Molecular Structure Analysis
The second paper provides a comprehensive analysis of the molecular and electronic structure of a dichlorophenyl derivative using density functional theory (DFT) . While this compound is not benzenemethanamine, N-butyl-3,4-dichloro-, the techniques used, such as localized orbital locators and electron localization functions, could be applied to study the molecular structure of benzenemethanamine derivatives. The study also examines the solvation effects on the band gap energies, which could be relevant for understanding the electronic properties of benzenemethanamine, N-butyl-3,4-dichloro-.
Chemical Reactions Analysis
The first paper demonstrates the utility of metalated reagents in organic and organometallic syntheses . These reagents could potentially react with benzenemethanamine, N-butyl-3,4-dichloro-, to form new compounds. The third paper discusses the synthesis of a disubstituted indene derivative and its complex with dichlorotitanium . Although the compound studied is different, the methods of characterization, such as NMR and mass spectroscopy, could be useful for analyzing the reactions of benzenemethanamine, N-butyl-3,4-dichloro-.
Physical and Chemical Properties Analysis
The second paper's investigation into the electronic and excited state properties of a dichlorophenyl derivative in various solvents provides insights into the physical and chemical properties that could be expected for benzenemethanamine, N-butyl-3,4-dichloro- . The study of intra- and intermolecular interactions through the natural bond orbital (NBO) method could also be relevant for understanding the reactivity and stability of benzenemethanamine derivatives.
Scientific Research Applications
Synthesis and Characterization
- A study by Muhammad, Jimoh, and Awwal (2018) focused on synthesizing an analogue of butenafine from tertiary-butyl benzyl derivatives. They explored various solvents and reducing agents for optimal synthesis, with 1,2-dichloroethane and NaBH4 yielding the best results (Muhammad, Jimoh, & Awwal, 2018).
Synthesis of Pharmaceuticals
- Pollet et al. (2009) described the use of N-Boc-(1S)-benzylhydroxy-3-chloropropylamine as a precursor for HIV protease inhibitors. They successfully converted a batch process to a continuous flow system for producing diazoketone pharmaceutical intermediates (Pollet et al., 2009).
Application in Organic Synthesis
- Singh, Mahajan, Prajapati, and Sandhu (1991) found N-[[(Chlorosulfinyl)oxy]methylene]-N-methylmethanaminium chloride to be an efficient dehydrating agent in the synthesis of various pyrimidinones, azetidinones, and pyridones through cycloaddition reactions (Singh, Mahajan, Prajapati, & Sandhu, 1991).
Liquid Crystalline Applications
- Naikwadi, Panse, Bapat, and Ghatge (1980) synthesized compounds with liquid crystalline “nematic” ranges for use as stationary phases in gas-liquid chromatography (Naikwadi, Panse, Bapat, & Ghatge, 1980).
Applications in Medicinal Chemistry
- Pandey and Srivastava (2011) synthesized Schiff bases of 3-aminomethyl pyridine and screened them for anticonvulsant activity, indicating potential applications in medicinal chemistry (Pandey & Srivastava, 2011).
Benzoxazine Monomers and Polymers
- Petrakova et al. (2020) studied benzoxazine monomers based on 3,3′-dichloro-4,4′-diaminodiphenylmethane for fire-resistant material development. They found that chlorine substituents in the aromatic amine ring influenced the polymerization ability and the synthesis process of the monomer (Petrakova et al., 2020).
properties
IUPAC Name |
N-[(3,4-dichlorophenyl)methyl]butan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15Cl2N/c1-2-3-6-14-8-9-4-5-10(12)11(13)7-9/h4-5,7,14H,2-3,6,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVZJVLADBODSAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC1=CC(=C(C=C1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70946289 | |
Record name | N-[(3,4-Dichlorophenyl)methyl]butan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70946289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzenemethanamine, N-butyl-3,4-dichloro- | |
CAS RN |
60509-37-7, 23530-78-1 | |
Record name | N-Butyl-3,4-dichlorobenzenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=60509-37-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenemethanamine, N-butyl-3,4-dichloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060509377 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-[(3,4-Dichlorophenyl)methyl]butan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70946289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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